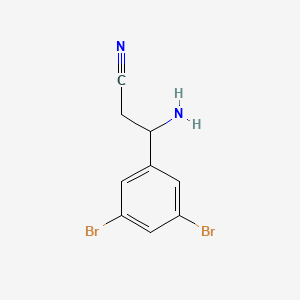
(3S,4S)-4-Amino-7-fluorochroman-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-Amino-7-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of both an amino group and a fluorine atom, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-7-fluorochroman-3-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using organocatalytic addition reactions. For instance, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
(3S,4S)-4-Amino-7-fluorochroman-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the amino or fluorine atoms.
科学研究应用
(3S,4S)-4-Amino-7-fluorochroman-3-OL has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals, owing to its unique chemical properties and reactivity.
作用机制
The mechanism of action of (3S,4S)-4-Amino-7-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects in medical applications .
相似化合物的比较
Similar Compounds
Similar compounds to (3S,4S)-4-Amino-7-fluorochroman-3-OL include other chiral amino-fluorochromans and related heterocyclic compounds. Examples include:
- (3S,4S)-5-Chloro-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- (3S,4S)-tetflupyrolimet
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both an amino group and a fluorine atom. These features confer unique reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
(3S,4S)-4-amino-7-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
InChI 键 |
JJFSXIINVCCISU-APPZFPTMSA-N |
手性 SMILES |
C1[C@H]([C@H](C2=C(O1)C=C(C=C2)F)N)O |
规范 SMILES |
C1C(C(C2=C(O1)C=C(C=C2)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)


![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)






